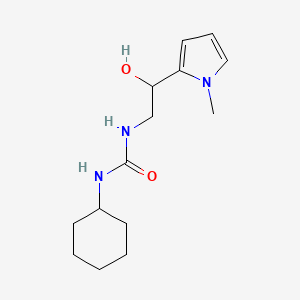
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is an organic compound that features a cyclohexyl group, a hydroxyethyl group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and urea groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-cyclohexyl-3-(2-hydroxyethyl)urea: Lacks the pyrrole ring, resulting in different chemical and biological properties.
1-cyclohexyl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of a pyrrole ring, leading to variations in reactivity and applications.
Uniqueness
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
生物活性
1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C15H25N3O2
- Molecular Weight : 279.384 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Neuroprotective Effects
Some studies suggest that compounds with similar structural motifs may offer neuroprotective effects. The presence of the pyrrole ring is hypothesized to contribute to neuroprotection by modulating neurotransmitter levels and reducing oxidative stress.
Analgesic Properties
The compound's structure suggests potential interaction with opioid receptors, similar to other urea derivatives. This interaction could lead to analgesic effects, though specific studies on this compound are still needed.
The precise mechanism of action for this compound remains under investigation. However, it may involve:
- Inhibition of Enzymatic Activity : Compounds with urea moieties often inhibit enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses associated with pain and inflammation.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications.
Study 1: Antitumor Efficacy
A study on a structurally similar urea derivative demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and A549. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Study 2: Neuroprotection in Animal Models
Research involving pyrrole-containing compounds showed neuroprotective effects in rodent models of neurodegeneration. These findings suggest that the structural features of this compound could confer similar benefits.
特性
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-17-9-5-8-12(17)13(18)10-15-14(19)16-11-6-3-2-4-7-11/h5,8-9,11,13,18H,2-4,6-7,10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHQBWGJWUVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













